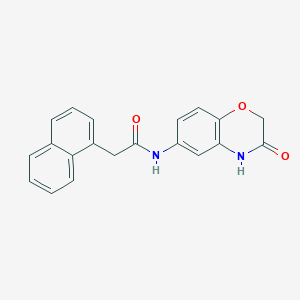

2-(naphthalen-1-yl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide

Description

The compound “2-(naphthalen-1-yl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide” is a hybrid molecule featuring a naphthalene moiety linked via an acetamide bridge to a 3-oxo-3,4-dihydro-2H-1,4-benzoxazine core. The naphthalen-1-yl group enhances lipophilicity and π-π stacking interactions, which may influence binding affinity in biological systems. While direct synthetic or biological data for this compound are absent in the provided evidence, structurally related analogs (e.g., triazole-linked naphthalene acetamides and benzoxazin derivatives) offer insights into its properties .

Properties

Molecular Formula |

C20H16N2O3 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

2-naphthalen-1-yl-N-(3-oxo-4H-1,4-benzoxazin-6-yl)acetamide |

InChI |

InChI=1S/C20H16N2O3/c23-19(10-14-6-3-5-13-4-1-2-7-16(13)14)21-15-8-9-18-17(11-15)22-20(24)12-25-18/h1-9,11H,10,12H2,(H,21,23)(H,22,24) |

InChI Key |

BYVLJBLDOKBWIB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Biological Activity

2-(Naphthalen-1-yl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and cytotoxic activities, supported by research findings and data tables.

The compound is characterized by the following properties:

- Molecular Formula : C20H16N2O2

- Molecular Weight : 348.42 g/mol

- CAS Number : 371140-99-7

Antimicrobial Activity

Research has indicated that derivatives of benzoxazine compounds exhibit notable antimicrobial properties. A study assessing various synthesized compounds demonstrated significant in vitro activity against a range of pathogenic fungi and bacteria. Specifically, compounds derived from similar structures showed effectiveness against Gram-positive and Gram-negative bacteria as well as fungi, with some achieving over 90% viability in fibroblast cell lines at specific concentrations .

| Compound | Activity Against | Concentration (µg/mL) | Viability (%) |

|---|---|---|---|

| 2m | Fungi | 25 | >90 |

| 2n | Gram-positive | 25 | >90 |

| 3c | Gram-negative | 25 | >90 |

Anticancer Activity

The anticancer potential of the compound has been explored through various studies. For instance, a structure-activity relationship (SAR) analysis indicated that modifications in the naphthalene and benzoxazine moieties significantly influence cytotoxicity against cancer cell lines. Compounds similar to 2-(naphthalen-1-yl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide have shown promising results in inhibiting cancer cell proliferation.

In one study, a series of related compounds were tested against human cancer cell lines (e.g., Jurkat and HT29), revealing that certain substitutions enhanced their antiproliferative effects significantly compared to standard drugs like doxorubicin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | Jurkat | <10 |

| Compound B | HT29 | <15 |

Cytotoxicity

Cytotoxicity assays using the MTT method revealed that several derivatives of benzoxazine compounds exhibited varying degrees of cytotoxic effects on mouse fibroblast cell lines. The viability percentages were notably high at lower concentrations, indicating a potential therapeutic window for further exploration .

Case Studies

- Eco-friendly Synthesis and Antimicrobial Testing : A study conducted on synthesized derivatives through an eco-friendly Mannich-type reaction showed promising antimicrobial activity against six pathogenic fungi and multiple bacterial strains. The synthesized compounds demonstrated effective inhibition at concentrations as low as 25 µg/mL with high cell viability rates .

- Antiproliferative Effects : Another research effort focused on the antiproliferative effects of modified benzoxazine derivatives on various cancer cell lines. The results indicated that specific structural modifications led to enhanced activity compared to traditional chemotherapeutics, suggesting a potential role in cancer treatment strategies .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-(naphthalen-1-yl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide. For instance, derivatives of benzoxazine have shown significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 80% in some cases . The mechanisms underlying these effects are thought to involve interference with cellular proliferation pathways and induction of apoptosis.

Antimicrobial Properties

The compound also exhibits antimicrobial properties. Similar benzoxazine derivatives have been evaluated for their effectiveness against bacterial strains and fungi. In vitro studies indicate that these compounds can inhibit the growth of certain pathogens, suggesting potential applications in developing new antimicrobial agents .

Enzyme Inhibition

Research indicates that compounds with structural similarities to 2-(naphthalen-1-yl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide may act as enzyme inhibitors. For example, studies on related acetamides have shown inhibitory effects on enzymes like acetylcholinesterase and α-glucosidase, which are relevant in treating conditions such as Alzheimer's disease and diabetes . These findings suggest that the compound could be further explored for therapeutic applications targeting these enzymes.

Potential Case Studies

Several case studies illustrate the applications of similar compounds:

| Study Title | Focus | Findings |

|---|---|---|

| Anticancer Evaluation of Benzoxazine Derivatives | Anticancer Activity | Significant growth inhibition in multiple cancer cell lines |

| Synthesis of Acetamides as Enzyme Inhibitors | Enzyme Inhibition | Substantial inhibitory activity against α-glucosidase |

| Antimicrobial Activity Assessment | Antimicrobial Properties | Effective against various bacterial strains |

These studies emphasize the versatility of benzoxazine derivatives in therapeutic contexts.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Linker Diversity : The target compound lacks a triazole linker present in analogs like 6a and 6m , which may reduce steric hindrance and alter binding kinetics .

- Heteroatom Variation : Replacing benzoxazin’s oxygen with sulfur in benzothiazin analogs (e.g., 2-(3-oxo-benzothiazin-4-yl)acetamide ) increases polarizability and may modulate redox activity .

Spectroscopic Comparison

Table 2: IR and NMR Data for Selected Analogs

Q & A

Q. Q1. What are the most reliable synthetic routes for preparing 2-(naphthalen-1-yl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide, and how can reaction yields be optimized?

Classification : Basic experimental design. Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition between azide-functionalized intermediates and alkynes under Cu(OAc)₂ catalysis . Key steps include:

- Alkyne preparation : Reacting naphthols with propargyl bromide in DMF/K₂CO₃ to form (prop-2-yn-1-yloxy)naphthalene intermediates .

- Azide synthesis : Converting 2-chloro-N-phenylacetamides to azides using NaN₃ .

- Cycloaddition : Conducted in tert-butanol/water (3:1) with 10 mol% Cu(OAc)₂ at room temperature for 6–8 hours .

Optimization strategies : - Monitor reaction progress via TLC (hexane:ethyl acetate = 8:2).

- Improve yields (>75%) by recrystallization in ethanol .

Advanced Characterization Techniques

Q. Q2. How can researchers resolve spectral contradictions (e.g., NMR shifts or IR bands) during structural elucidation of this compound?

Classification : Advanced data analysis. Methodological Answer : Contradictions arise from overlapping signals or solvent effects. Use:

- 1H/13C NMR : Compare δ values with analogous compounds. For example, the triazole proton in derivatives appears at δ 8.36–8.40 ppm in DMSO-d₆ .

- IR spectroscopy : Confirm carbonyl (C=O) stretches at 1671–1682 cm⁻¹ and nitro group asymmetric stretches at 1504–1535 cm⁻¹ .

- HRMS : Validate molecular formulas (e.g., [M+H]+ calculated vs. observed deviations <1 ppm) .

Resolution tactics : - Use deuterated solvents consistently.

- Compare data with crystallographically validated structures (e.g., related benzoxazinones in ).

Biological Activity Profiling

Q. Q3. What methodologies are recommended for evaluating the bioactivity of this compound, particularly its anti-inflammatory or antimicrobial potential?

Classification : Advanced experimental design. Methodological Answer :

- In vitro assays :

- Structure-activity relationships (SAR) : Modify substituents on the benzoxazine ring (e.g., nitro groups at phenyl positions) to assess potency changes .

- Docking studies : Use AutoDock Vina to predict interactions with targets like cyclooxygenase or bacterial enzymes .

Structural Modifications for Enhanced Activity

Q. Q4. How can the benzoxazine core be modified to improve metabolic stability without compromising activity?

Classification : Advanced synthetic chemistry. Methodological Answer :

- Electron-withdrawing groups : Introduce nitro or chloro substituents at the phenyl ring to enhance stability (e.g., 6b and 6c derivatives in ).

- Heterocyclic fusion : Replace the 1,4-benzoxazine with a 1,4-benzothiazine (as in ) to study sulfur’s impact on redox stability.

- Prodrug strategies : Mask the acetamide group with ester or carbamate linkers for controlled release .

Computational Modeling and Toxicity Prediction

Q. Q5. What computational tools are suitable for predicting ADMET properties of this compound?

Classification : Advanced data analysis. Methodological Answer :

- ADMET prediction : Use SwissADME or ADMETlab 2.0 to estimate bioavailability, CYP450 interactions, and hepatotoxicity.

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., Gaussian 09) to assess reactivity .

- Molecular dynamics (MD) : Simulate binding stability with GROMACS for >100 ns to validate docking results .

Addressing Contradictory Bioactivity Data

Q. Q6. How should researchers interpret conflicting results in anti-inflammatory assays across structurally similar derivatives?

Classification : Advanced data contradiction analysis. Methodological Answer :

- Control experiments : Verify assay conditions (e.g., LPS concentration in COX-2 inhibition).

- SAR analysis : Correlate substituent positions with activity. For example, nitro groups at meta positions (6c) may reduce efficacy compared to para (6b) .

- Crystallography : Resolve 3D structures (e.g., XRD) to identify steric clashes or conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.